molecular formula C22H20N4O2 B10952818 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10952818
M. Wt: 372.4 g/mol
InChI Key: HAODYSGPCRTSKU-UHFFFAOYSA-N
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Description

N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a common motif in medicinal chemistry, and an isoxazole ring, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The isoxazole ring is then introduced via a cyclization reaction involving hydroxylamine and an appropriate precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to the combination of both pyrazole and isoxazole rings in its structure. This dual-ring system contributes to its diverse chemical reactivity and broad spectrum of biological activities .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-15-16(2)28-25-20(15)22(27)23-13-18-14-26(19-11-7-4-8-12-19)24-21(18)17-9-5-3-6-10-17/h3-12,14H,13H2,1-2H3,(H,23,27)

InChI Key

HAODYSGPCRTSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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